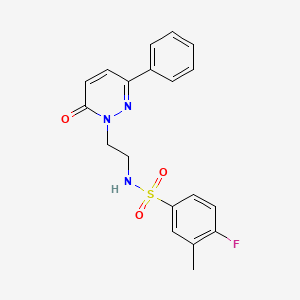

4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Beschreibung

This compound features a benzenesulfonamide core substituted with a fluorine atom at position 4 and a methyl group at position 2. The sulfonamide nitrogen is further linked via an ethyl group to a 6-oxo-3-phenylpyridazine moiety.

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-14-13-16(7-8-17(14)20)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUGAQGRIOTEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

To synthesize "4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide," a multi-step synthetic route is typically employed:

Nitration and Fluorination: : The preparation begins with the nitration of methylbenzenesulfonamide, followed by fluorination to introduce the fluoro group at the 4-position.

Pyridazine Ring Construction: : The pyridazine ring is formed through a cyclization reaction involving appropriate starting materials to form the 6-oxo-3-phenylpyridazin ring.

Coupling Reaction: : The 6-oxo-3-phenylpyridazinyl group is then coupled with a benzenesulfonamide derivative via an ethyl linker under catalytic conditions.

Industrial Production Methods:

Industrial methods often rely on scalable synthesis involving catalytic processes and optimised reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be utilized to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation and Reduction: : This compound undergoes oxidation to introduce additional oxygen functionalities. Reduction can be used to remove these functionalities or reduce existing ones.

Substitution Reactions: : Nucleophilic and electrophilic substitution reactions are common due to the presence of functional groups such as the fluoro and sulfonamide.

Common Reagents and Conditions:

Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: : Hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Nucleophiles such as hydroxide ions (OH-) and electrophiles like alkyl halides (R-X).

Major Products:

Oxidation Products: : Formation of sulfone or other oxygenated derivatives.

Reduction Products: : Formation of reduced sulfonamide or amine derivatives.

Substitution Products: : Introduction of various substituents depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a sulfonamide functional group, which is known for its biological activity. The presence of the pyridazine moiety enhances its potential as a pharmacophore, contributing to various biological activities. The fluorine atom at the para position is likely to influence the compound's lipophilicity and metabolic stability.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The pyridazine ring can interact with various biological targets involved in cancer progression. For instance, derivatives of pyridazine have shown inhibition of tumor growth in several cancer cell lines, suggesting that 4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide may possess similar effects.

-

Anti-inflammatory Properties :

- Sulfonamides are known for their anti-inflammatory effects. Research has shown that modifications in the sulfonamide structure can lead to enhanced anti-inflammatory activity. This compound's unique structure allows it to potentially inhibit inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.

-

Antimicrobial Activity :

- The sulfonamide class is historically significant for its antibacterial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results. The specific interactions of this compound with bacterial enzymes could be explored to develop new antibiotics.

Case Study 1: Anticancer Screening

A study conducted on a library of pyridazine derivatives found that certain compounds exhibited significant cytotoxicity against renal cell carcinoma cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, indicating that 4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide could be a lead compound for further investigation in oncology .

Case Study 2: Anti-inflammatory Mechanism

Research evaluating the anti-inflammatory potential of sulfonamides highlighted that modifications at the aromatic ring could enhance their efficacy against COX enzymes. In vivo studies demonstrated that compounds similar to this one reduced inflammation markers significantly in animal models .

Case Study 3: Antimicrobial Efficacy

In a comparative study, various sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features, including the presence of fluorine, improved their antibacterial potency .

Data Table: Comparative Analysis of Similar Compounds

Wirkmechanismus

The exact mechanism of action of this compound in biological systems involves the inhibition of enzyme activity, particularly those that interact with the sulfonamide group. This can interfere with bacterial cell wall synthesis, leading to antibacterial effects. Molecular pathways often involve disruption of folic acid synthesis in bacteria.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s fluorine and methyl groups differentiate it from 5a (benzyloxy) and 10a (benzothiazole). Fluorine may enhance metabolic stability and lipophilicity .

Physicochemical and Pharmacological Properties

Table: Comparative Properties of Selected Analogs

Analysis :

- The methyl group at position 3 may reduce steric hindrance compared to bulkier substituents (e.g., benzothiazole in 10a), improving binding pocket compatibility.

Crystallographic and Structural Validation

Crystallographic tools like SHELXL and ORTEP-3 are critical for confirming molecular conformations . For example:

Biologische Aktivität

4-Fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C18H20FN3O3S

- Molecular Weight : 373.44 g/mol

- CAS Number : 921831-35-8

The presence of the sulfonamide group contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of 4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with specific biological targets, including:

-

Cyclooxygenase Enzymes (COX) :

- The compound has been investigated for its inhibitory effects on COX enzymes, which are critical in the inflammatory response. Pyridazine derivatives have shown promise as COX inhibitors, demonstrating selectivity towards COX-2 over COX-1, which is significant for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Nuclear Receptors :

- Research indicates that modifications to similar sulfonamide structures can enhance selectivity for nuclear receptors like RORγ, involved in immune responses. Compounds with structural similarities have been reported to exhibit potent inverse agonist activity against RORγ, suggesting a potential pathway for modulating inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of 4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide:

| Assay Type | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| COX-1 Inhibition | COX Enzymes | 220 | Low |

| COX-2 Inhibition | COX Enzymes | 15.50 | High |

| RORγ Inhibition | Nuclear Receptor | 75 | Highly Selective |

The compound exhibited a significantly lower IC50 value for COX-2 compared to COX-1, indicating a favorable profile for anti-inflammatory applications .

Case Studies

Several case studies have highlighted the therapeutic potential of similar pyridazine-based compounds:

- Anti-inflammatory Applications :

- Analgesic Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.